molecular formula C5H10O2 B14715880 4-Hydroxy-2-methylbutanal CAS No. 22073-05-8

4-Hydroxy-2-methylbutanal

Cat. No.: B14715880
CAS No.: 22073-05-8
M. Wt: 102.13 g/mol
InChI Key: PLBZJQQQFIOXRU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbutanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a four-carbon chain with a methyl group (-CH3) at the second carbon. This compound is known for its role in various chemical reactions and its applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-methylbutanal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by a reduction step. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-hydroxy-2-methylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-hydroxy-2-methylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, and bases.

Major Products Formed

    Oxidation: 4-Hydroxy-2-methylbutanoic acid.

    Reduction: 4-Hydroxy-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-2-methylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of flavors and fragrances due to its aldehyde functional group.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanal: Another branched aldehyde with similar reactivity but lacking the hydroxyl group.

    3-Methylbutanal: Similar structure but with the methyl group at the third carbon.

    4-Hydroxybutanal: Similar structure but without the methyl group at the second carbon.

Uniqueness

4-Hydroxy-2-methylbutanal is unique due to the presence of both a hydroxyl group and a methyl group on the same carbon chain, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and applications.

Properties

CAS No.

22073-05-8

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

4-hydroxy-2-methylbutanal

InChI

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h4-6H,2-3H2,1H3

InChI Key

PLBZJQQQFIOXRU-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C=O

Origin of Product

United States

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